ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE
Overview
Description
Ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is a complex organic compound that features a combination of imidazole, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves multiple steps, starting with the preparation of key intermediates. One common method involves the condensation of glyoxal, ammonia, and acetaldehyde to form the imidazole ring . The triazole ring can be synthesized through the reaction of hydrazine with carbon disulfide, followed by cyclization . The final step involves the coupling of these intermediates with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a base like triethylamine in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Cyclization: The triazole and imidazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, bases like sodium hydroxide for substitution, and catalysts like palladium for cyclization . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted imidazoles, substituted benzoates, and cyclized triazole-imidazole hybrids .
Scientific Research Applications
Ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial activities.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
Ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is unique due to its combination of imidazole, triazole, and benzoate moieties, which confer a broad range of chemical and biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O5S/c1-3-36-23(33)17-9-11-18(12-10-17)26-21(32)15-37-24-28-27-20(30(24)19-7-5-4-6-8-19)14-29-16(2)25-13-22(29)31(34)35/h4-13H,3,14-15H2,1-2H3,(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVVGVKBIRSJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C(=NC=C4[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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